m-PEG7-Norbornene
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Overview
Description
m-PEG7-Norbornene is a compound that combines the properties of poly(ethylene glycol) (PEG) with norbornene, a bicyclic hydrocarbon. The “m-PEG7” part refers to a PEG chain with seven ethylene glycol units, which imparts hydrophilicity and biocompatibility to the molecule. Norbornene, on the other hand, is known for its strained ring structure, which makes it highly reactive in various chemical reactions. This combination makes this compound a versatile compound with applications in various fields, including drug delivery, polymer chemistry, and biomedical engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG7-Norbornene typically involves the reaction of a PEG derivative with a norbornene-containing compound. One common method is the reaction of multiarm PEG with carbic anhydride to form norbornene-functionalized PEG . This reaction can be carried out under mild conditions, often using a base catalyst to facilitate the reaction.
Another method involves the use of light-mediated thiol-norbornene click reactions. In this approach, norbornene-modified macromers react with di-thiolated crosslinkers to form hydrogels . This method is particularly useful for creating hydrogels with tunable mechanical and biochemical properties.
Industrial Production Methods
Industrial production of norbornene, a key component of this compound, is typically achieved through the Diels-Alder reaction of cyclopentadiene with ethylene . This reaction is carried out in a stirred reactor under controlled conditions to optimize the yield and selectivity of norbornene. The resulting norbornene can then be functionalized with PEG chains to produce this compound.
Chemical Reactions Analysis
Types of Reactions
m-PEG7-Norbornene undergoes various types of chemical reactions, including:
Oxidation: The norbornene moiety can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the norbornene ring to less strained structures.
Substitution: The strained ring structure of norbornene makes it highly reactive in substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Palladium-catalyzed reactions are often employed for introducing various functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of norbornene can yield epoxides, while substitution reactions can introduce a wide range of functional groups, enhancing the versatility of this compound.
Scientific Research Applications
m-PEG7-Norbornene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of m-PEG7-Norbornene depends on its application. In drug delivery, for example, the PEG component provides hydrophilicity and biocompatibility, allowing the compound to circulate in the bloodstream without eliciting an immune response. The norbornene moiety can undergo various chemical reactions, enabling the controlled release of encapsulated drugs .
In polymer chemistry, the strained ring structure of norbornene facilitates polymerization reactions, allowing the formation of complex polymer networks . These networks can be tailored to have specific mechanical and biochemical properties, making them useful in a variety of applications.
Comparison with Similar Compounds
Similar Compounds
Norbornene: The parent compound, known for its strained ring structure and reactivity.
Norcantharidin: A norbornene derivative with potential therapeutic applications in cancer treatment.
Polynorbornene: Polymers derived from norbornene, used in various industrial applications.
Uniqueness
m-PEG7-Norbornene is unique due to the combination of PEG and norbornene properties. The PEG component imparts hydrophilicity and biocompatibility, while the norbornene moiety provides reactivity and versatility in chemical reactions. This combination makes this compound particularly useful in applications requiring both biocompatibility and chemical reactivity, such as drug delivery and biomedical engineering .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO8/c1-26-6-7-28-10-11-30-14-15-32-17-16-31-13-12-29-9-8-27-5-4-24-23(25)22-19-20-2-3-21(22)18-20/h2-3,20-22H,4-19H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUEJWCCCIIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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